(E)-ethyl 3-(pyridin-2-yl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 643039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMOCBNXFKZOS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the Potential of E Ethyl 3 Pyridin 2 Yl Acrylate
The study of (E)-ethyl 3-(pyridin-2-yl)acrylate is driven by the broader importance of pyridine-containing compounds in various scientific fields. The pyridine (B92270) motif is a common feature in many biologically active molecules, and its incorporation into the acrylate (B77674) structure opens up possibilities for creating new compounds with potential pharmaceutical applications. smolecule.commdpi.com
Pyridine-substituted acrylates are a class of organic compounds that have garnered considerable interest in the field of organic synthesis. Their importance stems from the presence of two key functional groups: the pyridine ring and the acrylate group. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can participate in various interactions such as π-π stacking and hydrogen bonding. smolecule.com This characteristic makes it a valuable component in the design of molecules with specific binding properties.
The acrylate moiety, on the other hand, is an α,β-unsaturated ester. This functionality makes it susceptible to a variety of chemical reactions, most notably Michael additions, where nucleophiles add across the carbon-carbon double bond. smolecule.com This reactivity is crucial for the construction of more complex molecular architectures. The combination of these two features in pyridine-substituted acrylates makes them versatile building blocks for the synthesis of a diverse range of compounds, including those with potential applications in medicinal chemistry and materials science. smolecule.comthieme-connect.com
The research surrounding this compound is multifaceted, exploring its synthesis, reactivity, and potential applications. Several synthetic methods have been developed to produce this compound, often with a focus on achieving high stereoselectivity for the desired (E)-isomer. smolecule.com These methods include the Knoevenagel condensation, the Horner-Wadsworth-Emmons reaction, and trifluoromethanesulfonic acid-catalyzed reactions. smolecule.com
Once synthesized, the compound serves as a versatile intermediate. Its acrylate functionality allows it to act as a Michael acceptor, reacting with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com This reactivity is key to its use in the synthesis of more elaborate molecules. Researchers are actively exploring its utility as a building block for creating heterocyclic compounds and potential pharmaceutical agents. smolecule.com Furthermore, its potential as a monomer in polymer synthesis is being investigated for applications in materials science, such as in the development of adhesives, coatings, and biomedical materials. smolecule.com
The development of synthetic methodologies for creating molecules with specific structural motifs, like the one found in this compound, has a rich history in organic chemistry. The core structure combines a pyridine ring with an acrylate system, both of which have been the subject of extensive research for over a century.
Early investigations into pyridine chemistry laid the groundwork for understanding its reactivity and functionalization. Similarly, the study of acrylates and their participation in reactions like the Michael addition has been fundamental to the art of organic synthesis. The convergence of these two areas of research has led to the development of a wide array of synthetic strategies for preparing pyridine-substituted acrylates. These methods often draw upon classic named reactions that have been refined and adapted over time to accommodate the specific electronic and steric properties of the pyridine ring. The ongoing exploration of new catalysts and reaction conditions continues to expand the toolkit available to chemists for accessing these valuable compounds. acs.orggoogle.com
While significant progress has been made in understanding the synthesis and reactivity of this compound, several areas remain ripe for further investigation. A key focus for future research will likely be the exploration of its biological activity. Given that the pyridine moiety is a common feature in many pharmaceuticals, there is potential for this compound and its derivatives to exhibit interesting biological properties. smolecule.compatsnap.comchemicalbook.com
Advanced Synthetic Methodologies for E Ethyl 3 Pyridin 2 Yl Acrylate and Its Analogs
Catalytic Approaches to the Synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate
Catalytic methods are paramount in the synthesis of this compound, offering high efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Both metal-based and organocatalytic systems have been successfully employed.
Palladium catalysis is a cornerstone of modern C-C bond formation. Beyond the well-known Heck reaction, other palladium-catalyzed cross-coupling strategies have been developed for the synthesis of acrylates. For instance, methodologies for the direct formation of acrylates from CO2 and alkenes using palladium catalysts have been reported. rsc.org These reactions proceed through distinct mechanistic pathways, often involving palladalactone intermediates, showcasing the versatility of palladium in acrylate (B77674) synthesis. rsc.org Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have also been shown to be highly active and stable phosphine-free catalysts for cross-coupling reactions. organic-chemistry.org
The Mizoroki-Heck reaction, which couples aryl or vinyl halides with alkenes, is one of the most powerful and widely used methods for synthesizing substituted acrylates like this compound. organic-chemistry.orgmdpi.com The reaction is renowned for its high stereoselectivity, typically affording the trans (E)-isomer as the major product. organic-chemistry.orgresearchgate.net
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. youtube.com A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. For example, the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate was achieved in 82% yield by reacting 5-bromopyridin-2-amine with ethyl acrylate using dichlorobis(tri-o-tolylphosphine)palladium as a catalyst in DMF. chemicalbook.com The search for more robust and recoverable catalysts has led to the development of systems like N-heterocyclic carbene palladium complexes immobilized on silica (B1680970) within an ionic liquid matrix. organic-chemistry.org
Table 1: Selected Heck Reaction Conditions for the Synthesis of Pyridyl Acrylates
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromopyridin-2-amine | Ethyl acrylate | Dichlorobis(tri-o-tolylphosphine)palladium | Triethylamine | DMF | 100 | 82 | chemicalbook.com |
| p-Bromoacetophenone | n-Butyl acrylate | 1-Pd (Tris-imidazolium salt stabilized Pd NPs) | K₂CO₃ | DMF | 130 | 100 | conicet.gov.ar |
| Iodobenzene | Methyl acrylate | Pd(NN')Cl₂ (Pyridyl-imine ligand) | Et₃N | DMF | 80 | >95 | researchgate.net |
Organocatalysis offers an alternative to metal-based methods, avoiding potential issues of metal contamination in the final products. For the synthesis of pyridyl acrylates, both acidic and basic organocatalysts have been utilized.
Trifluoromethanesulfonic acid, a strong Brønsted acid, has been shown to effectively catalyze the hydroamination of ethyl acrylate with 2-aminopyridine (B139424) derivatives, which can be a route to related structures. patsnap.comgoogle.com This method is valued for its simple procedure and environmentally friendly aspects. patsnap.com The reaction typically involves heating the aminopyridine and ethyl acrylate in a solvent like absolute ethanol (B145695) with a catalytic amount of the acid. google.com
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of α,β-unsaturated esters. This reaction employs a phosphonate-stabilized carbanion to react with an aldehyde. For the synthesis of this compound, the reaction between 2-pyridinecarboxaldehyde (B72084) and triethyl phosphonoacetate in the presence of a base like sodium hydride provides high selectivity for the desired E-isomer. chemicalbook.com
Multicomponent Reactions Incorporating Pyridine (B92270) and Acrylate Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. An MCR approach has been developed for the synthesis of (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylates, which are structural analogs of the target compound. nih.gov
This reaction involves the coupling of a 2-aminopyridine, an ethyl propiolate, and a sulfonyl azide. nih.gov The process is typically carried out by heating the components in a suitable solvent, such as acetonitrile, to afford the functionalized dihydropyridine (B1217469) product. nih.gov This methodology allows for the rapid generation of molecular complexity from simple starting materials.
Table 2: Three-Component Synthesis of Substituted (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylates
| 2-Aminopyridine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyridine | Ethyl (E)-3-((E)-2-(tosylimino)pyridin-1(2H)-yl)acrylate | 78 | nih.gov |
| 2-Amino-5-methylpyridine | Ethyl (E)-3-((E)-5-methyl-2-(tosylimino)pyridin-1(2H)-yl)acrylate | 71 | nih.gov |
| 2-Amino-6-methylpyridine | Ethyl (E)-3-((E)-6-methyl-2-(tosylimino)pyridin-1(2H)-yl)acrylate | 65 | nih.gov |
| 2-Amino-4,6-dimethylpyridine | Ethyl (E)-3-((E)-4,6-dimethyl-2-(tosylimino)pyridin-1(2H)-yl)acrylate | 60 | nih.gov |
Mechanistic Studies of Key Bond-Forming Reactions in the Synthesis of this compound
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method. The mechanism of the Mizoroki-Heck reaction is one of the most studied in organometallic chemistry. mdpi.com The widely accepted catalytic cycle involves a Pd(0)/Pd(II) couple. mdpi.comyoutube.com The key steps are:
Oxidative Addition: The aryl halide (e.g., 2-bromopyridine) adds to the Pd(0) catalyst to form a Pd(II)-aryl complex.
Carbopalladation: The acrylate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically proceeds with syn-addition and determines the regioselectivity.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and releasing the (E)-alkene product. The syn-elimination pathway favors the formation of the E-isomer.
Reductive Elimination: The base present in the reaction mixture removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.
While the Pd(0)/Pd(II) cycle is most common, the possibility of mechanisms involving Pd(IV)/Pd(II) cycles has also been considered for certain ligand systems. mdpi.com
Chemo- and Regioselective Synthesis of Isomeric and Derivatized Forms of this compound
The selective synthesis of specific isomers or derivatives of pyridyl acrylates is essential for creating diverse molecular libraries for various applications. Chemo- and regioselectivity are key challenges, especially when multiple reactive sites are present in the starting materials. mdpi.com
Regioselectivity is demonstrated in the synthesis of different positional isomers, such as (E)-ethyl 3-(pyridin-3-yl)acrylate or (E)-ethyl 3-(pyridin-4-yl)acrylate, by starting with the corresponding bromopyridine isomer in a Heck reaction. chemscene.comresearchgate.net Advanced strategies, such as using supramolecular masks, have been developed to achieve high regioselectivity in the functionalization of complex molecules, showcasing a high level of synthetic control. chemrxiv.org
Chemoselectivity is crucial when a starting material contains multiple functional groups that could potentially react. For instance, in the synthesis of ethyl (E)-3-(6-aminopyridin-3-yl)acrylate from 5-bromo-2-aminopyridine, the Heck reaction occurs selectively at the C-Br bond without affecting the amino group. chemicalbook.com Similarly, rhodium-catalyzed C-H activation has been used for the olefination of N-pivaloyl-2-aminopyridine with ethyl acrylate, yielding ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE, demonstrating high selectivity for C-H functionalization over N-H or other C-H bonds. chemicalbook.com
Table 3: Examples of Chemo- and Regioselective Synthesis of Derivatized Pyridyl Acrylates
| Starting Material 1 | Starting Material 2 | Product | Catalyst | Key Selectivity | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-aminopyridine | Ethyl acrylate | Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate | Dichlorobis(tri-o-tolylphosphine)palladium | Chemoselective coupling at C-Br | chemicalbook.com |
| 2,2-DIMETHYL-N-PYRIDIN-2-YL-PROPIONAMIDE | Ethyl acrylate | ETHYL 3-[(2-PIVALOYLAMINO)PYRIDINE-3-YL]ACRYLATE | [Cp*RhCl₂]₂ / AgSbF₆ | Regioselective C-H activation at C3 | chemicalbook.com |
| 4-Bromoiodobenzene | n-Butyl acrylate, then Styrene (B11656) | Sequential double Heck product | Tris-imidazolium salt stabilized Pd NPs | Regioselective sequential coupling | conicet.gov.ar |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, catalytic methods to improve atom economy, and alternative energy sources to minimize energy consumption.
A key principle of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalytic methods not to only reduce waste but also often lead to higher selectivity and milder reaction conditions. The synthesis of this compound can be achieved through several catalytic routes, with the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction being prominent examples.
The Knoevenagel condensation typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetate (B1210297) in the presence of a base. researchgate.net While effective, traditional methods often use stoichiometric amounts of strong bases, leading to significant waste. Green alternatives focus on the use of catalytic amounts of solid bases or encapsulated catalysts that can be easily recovered and recycled.
The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective route to (E)-alkenes. wikipedia.org This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to form the desired α,β-unsaturated ester. The primary byproduct is a water-soluble phosphate (B84403) salt, which is generally considered more environmentally benign than the triphenylphosphine (B44618) oxide generated in the related Wittig reaction. Research has focused on developing HWE reactions in greener solvent systems, such as deep eutectic solvents (DESs), which can enhance reaction rates and facilitate product isolation. For instance, the synthesis of the analogous ethyl (E)-3-(pyridine-3-yl)acrylate has been reported with a high yield of 98% in a deep eutectic solvent. rsc.org
Atom economy , a concept developed by Barry Trost, is a crucial metric for evaluating the greenness of a synthesis. It measures the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions, for example, have a 100% atom economy in theory. The synthesis of this compound via a direct addition reaction would be highly atom-economical.
Another important metric is the Environmental Factor (E-Factor) , introduced by Roger Sheldon, which is the ratio of the mass of waste to the mass of the product. nih.gov A lower E-Factor indicates a greener process. By employing catalytic and solvent-minimized approaches, the E-Factor for the synthesis of this compound can be significantly reduced.
The use of alternative energy sources, such as microwave irradiation , has emerged as a powerful tool in green synthesis. Microwave heating can dramatically reduce reaction times, increase product yields, and often enables reactions to be performed under solvent-free conditions. sciensage.info The synthesis of various cinnamate (B1238496) derivatives, which are structurally related to the target compound, has been successfully achieved using microwave assistance with improved yields and reduced reaction times compared to conventional heating methods. nih.gov For example, the microwave-assisted Horner-Wadsworth-Emmons reaction of various aryl aldehydes with triethyl phosphonoacetate in ethanol has been shown to produce ethyl cinnamates in high yields (73-96%) in just 20 minutes. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively reported, the successful application in analogous systems suggests its high potential.
Solvent-free synthesis , or conducting reactions in the absence of a solvent, is another key green chemistry approach. This eliminates the environmental and safety hazards associated with volatile organic solvents. Knoevenagel condensations, in particular, have been shown to proceed efficiently under solvent-free conditions, often with microwave irradiation. oatext.com
When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign options. Traditional solvents like dichloromethane (B109758) and dimethylformamide are being replaced by greener alternatives such as water, ethanol, and ethyl lactate (B86563). researchgate.net Water is the most desirable solvent from a green perspective, although its use can be challenging for reactions involving non-polar substrates. In such cases, the use of phase-transfer catalysts or surfactants can facilitate the reaction. Ethanol, being a bio-based and relatively non-toxic solvent, is also an excellent choice for the synthesis of this compound.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly synthetic route. While specific research on the biocatalytic synthesis of this compound is limited, enzymes such as lipases and amylases have been successfully used in the synthesis of other acrylates and their derivatives. rsc.org For example, lipase-catalyzed esterification and transesterification reactions are well-established methods for producing various esters under mild conditions. The enzymatic synthesis of glycosyl acrylates from starch has also been demonstrated, highlighting the potential of biocatalysis in generating functionalized acrylates from renewable feedstocks. rsc.org
The principles of green chemistry are also being applied to the synthesis of analogs of this compound. For instance, a patent describes the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate , a key intermediate for the anticoagulant drug dabigatran (B194492) etexilate, using 2-aminopyridine and ethyl acrylate in ethanol with trifluoromethanesulfonic acid as a catalyst. This method provides high yields (80-85%) and simplifies the purification process. google.com
Another example is the synthesis of substituted N-(pyridin-2-yl) acrylamide (B121943) derivatives , which has been achieved using green chemistry techniques involving substituted cinnamic acids and 2-aminopyridine. researchgate.net The development of green synthetic methods for these and other analogs is crucial for expanding the chemical space for drug discovery and materials science in a sustainable manner.
The following table provides a summary of green synthetic approaches for this compound and its analogs based on reported research findings.
| Product | Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| This compound | 2-Pyridinecarboxaldehyde, Ethyl acrylate | Sodium ethoxide | Ethanol | 78 | researchgate.net |
| This compound | 2-Pyridinecarboxaldehyde, Triethyl phosphonoacetate | Sodium hydride | Not Specified | >85 | researchgate.net |
| Ethyl (E)-3-(pyridine-3-yl)acrylate | Pyridine-3-carboxaldehyde, Triethyl phosphonoacetate | DBU | Deep Eutectic Solvent | 98 | rsc.org |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Ethanol | 80-85 | google.com |
| Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate | 4-(Diethylamino)benzaldehyde, Triethyl phosphonoacetate | K₂CO₃ / Microwave (140°C, 20 min) | Ethanol | 96 | nih.gov |
| Ethyl (E)-3-(4-acetamidophenyl)acrylate | 4-Acetamidobenzaldehyde, Triethyl phosphonoacetate | K₂CO₃ / Microwave (140°C, 20 min) | Ethanol | 84 | nih.gov |
The ongoing research and implementation of these green methodologies are pivotal for the sustainable production of this compound and its derivatives, aligning chemical synthesis with the principles of environmental stewardship.
Reactivity and Mechanistic Investigations of E Ethyl 3 Pyridin 2 Yl Acrylate
Nucleophilic and Electrophilic Addition Reactions at the Acrylate (B77674) Moiety
The acrylate portion of (E)-ethyl 3-(pyridin-2-yl)acrylate is an electron-deficient system, making it a prime candidate for nucleophilic attack, particularly via Michael addition reactions. The double bond is activated by the adjacent ester group and the pyridyl ring, facilitating the addition of a wide range of nucleophiles at the β-carbon.
One of the most well-documented nucleophilic additions is the aza-Michael reaction, where amines serve as the nucleophiles. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. For instance, the reaction of this compound with various amines leads to the corresponding β-amino acid derivatives, which are valuable intermediates in pharmaceutical synthesis. The reaction can be catalyzed by acids or bases and can proceed under various conditions.
| Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Product |
| 2-Aminopyridine (B139424) | Acetic acid | 80 | 12 | Ethyl 3-((pyridin-2-yl)amino)propanoate |
| Diethylamine | LiClO4 / Solvent-free | Room Temp | 48-72 | Ethyl 3-(diethylamino)-3-(pyridin-2-yl)propanoate |
| Various Amines | PEG-400 | Not specified | Not specified | β-amino esters |
While less common due to the electron-deficient nature of the double bond, electrophilic additions to this compound can occur under specific conditions. The high electron density of the carbon-carbon double bond in alkenes is what typically attracts electrophiles. In the case of this compound, the presence of electron-withdrawing groups deactivates the double bond towards electrophilic attack. However, reactions with strong electrophiles can still proceed, often requiring harsh conditions. The mechanism involves the initial attack of the electrophile on the π-bond, forming a carbocation intermediate which is then attacked by a nucleophile.
Cycloaddition Reactions Involving the Olefinic Bond of this compound
The olefinic bond in this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form various cyclic structures.
Diels-Alder Reactions and Derivatives
In the context of the Diels-Alder reaction, this compound acts as a dienophile. The presence of the electron-withdrawing ester and pyridyl groups enhances its reactivity towards electron-rich dienes. masterorganicchemistry.com These reactions are valuable for the construction of six-membered rings with a pyridyl substituent. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile, with "ortho" and "para" products generally being favored. Lewis acid catalysis can be employed to decrease the activation energy and enhance the endo-selectivity of the cycloaddition.
While specific examples with this compound are not extensively documented, its reactivity can be inferred from similar pyridyl-substituted dienophiles.
| Diene | Dienophile | Conditions | Product Type |
| Electron-rich diene | Pyridyl-substituted acrylate | Thermal or Lewis acid catalysis | Substituted cyclohexene (B86901) with a pyridyl group |
1,3-Dipolar Cycloadditions
This compound can also serve as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. This reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system and four π-electrons.
A notable example is the reaction with pyridinium (B92312) ylides. Pyridinium ylides, generated in situ from the corresponding pyridinium salts, react with electron-deficient alkenes like this compound in a [3+2] cycloaddition manner. synthonix.com This reaction leads to the formation of indolizine (B1195054) derivatives, which are important structural motifs in medicinal chemistry. The reaction's efficiency is often enhanced when both the ylide and the dipolarophile bear electron-withdrawing groups. mdpi.com
Another class of 1,3-dipoles that can react with this compound are nitrile oxides. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a well-established method for the synthesis of 2-isoxazolines. nih.gov The regioselectivity of this reaction is primarily controlled by the frontier molecular orbitals of the reactants.
| 1,3-Dipole | Dipolarophile | Product Type |
| Pyridinium ylide | This compound | Indolizine derivative |
| Nitrile oxide | This compound | 2-Isoxazoline derivative |
Reactivity of the Pyridine (B92270) Nitrogen in this compound
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for a range of reactions, including complexation with metals, N-oxidation, and quaternization.
Complexation with Metal Centers
The pyridine nitrogen can act as a ligand, coordinating to various metal centers to form coordination complexes. The ability of the pyridyl group to bind to metals like palladium, copper, and rhodium is well-documented for related compounds. semanticscholar.orgresearchgate.net These metal complexes can have interesting catalytic and material properties. For instance, palladium complexes of ligands containing a pyridyl-ethyl moiety have been synthesized and characterized. researchgate.net The coordination typically occurs through the nitrogen atom, and the resulting complexes can adopt various geometries depending on the metal and other ligands present.
N-Oxidation and Quaternization Studies
The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a stable compound that can be isolated and characterized. The N-oxide functionality can further influence the reactivity of the molecule, for example, by modifying the electronic properties of the pyridine ring.
Furthermore, the nucleophilic nitrogen atom can be alkylated in a process known as quaternization. This reaction involves treating the compound with an alkyl halide, such as methyl iodide, to form a quaternary pyridinium salt. researchgate.net Quaternization introduces a permanent positive charge on the nitrogen atom, which significantly alters the physical and chemical properties of the molecule, including its solubility and reactivity towards nucleophiles.
| Reagent | Reaction Type | Product |
| Hydrogen Peroxide / Acetic Acid | N-Oxidation | This compound N-oxide |
| m-Chloroperoxybenzoic acid (m-CPBA) | N-Oxidation | This compound N-oxide |
| Methyl Iodide | Quaternization | N-methyl-(E)-ethyl 3-(pyridin-2-yl)acrylate iodide |
| Benzyl Bromide | Quaternization | N-benzyl-(E)-ethyl 3-(pyridin-2-yl)acrylate bromide |
Radical Reactions Involving this compound
The acrylate functionality in this compound renders it susceptible to radical reactions, particularly radical polymerization. While specific studies on the radical polymerization of this compound are not extensively documented, its structural similarity to other acrylate monomers, such as ethyl acrylate and n-butyl acrylate, suggests it can undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ambeed.com
ATRP is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu The process typically involves a transition metal complex, commonly copper-based, which reversibly activates a dormant alkyl halide initiator to generate a propagating radical. This controlled generation of radicals minimizes termination reactions, allowing for the growth of polymer chains in a "living" fashion. cmu.edu
A typical set of conditions for the ATRP of an acrylate monomer is presented in the table below, illustrating the general parameters that could be adapted for this compound.
Table 1: Representative Conditions for Atom Transfer Radical Polymerization of Acrylate Monomers
| Parameter | Condition | Reference |
|---|---|---|
| Monomer | n-Butyl Acrylate | ambeed.com |
| Initiator | Ethyl α-bromoisobutyrate | ambeed.com |
| Catalyst | Copper(I) Bromide (CuBr) | ambeed.com |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | ambeed.com |
| Solvent | Toluene | ambeed.com |
| Temperature | 90 °C | ambeed.com |
Thermal and Photochemical Transformations of this compound
The unsaturated nature of this compound makes it a candidate for various thermal and photochemical transformations. These reactions can lead to isomerization, cycloaddition, or other structural rearrangements.
Thermal Transformations:
Photochemical Transformations:
The conjugated system in this compound can absorb ultraviolet light, leading to electronically excited states that can undergo various photochemical reactions. One such reaction is the [2+2] cycloaddition with other olefins to form cyclobutane (B1203170) derivatives.
Furthermore, the combination of the pyridine ring and the acrylate system opens up possibilities for more complex photochemical transformations. For instance, in reactions involving N-aryl cyclopropylamines and electron-poor olefins like ethyl acrylate, photochemical activation has been shown to induce formal [3+2] and [4+2] cycloadditions. bldpharm.com Irradiation of N-phenyl cyclopropylamine (B47189) and ethyl acrylate at 365 nm can lead to the formation of a cycloadduct, suggesting that this compound could potentially participate in similar photo-induced cycloaddition reactions.
Another relevant photochemical process is the radical (4+2) annulation. For example, the reaction of NHPI esters with ethyl acrylate under visible light irradiation in the presence of a photosensitizer like Eosin Y can lead to the formation of chroman derivatives. researchgate.net This suggests that the acrylate moiety of this compound could be a suitable reaction partner in such photocatalytic cycles.
Investigation of Reaction Pathways through Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. nih.gov A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation. nih.govsynthonix.com
Although no specific KIE studies have been reported for reactions involving this compound, the principles of KIE can be applied to understand its potential reaction mechanisms. For instance, in a hypothetical base-catalyzed hydrolysis of the ester, a deuterium (B1214612) KIE (kH/kD) could be measured by comparing the reaction rates of the standard compound and a deuterated analogue.
If the reaction proceeds via a mechanism where a C-H bond adjacent to the ester is broken in the rate-determining step, a significant primary KIE would be expected. Conversely, a small or inverse KIE might suggest a different rate-determining step, such as the nucleophilic attack at the carbonyl carbon.
A study on the pyridine-catalyzed iodination of 2-nitropropane (B154153) investigated the kinetic deuterium solvent isotope effect, providing insights into proton transfer mechanisms in different solvents. cmu.edu Similar methodologies could be applied to study reactions of this compound to probe the involvement of proton transfer steps in its reactions.
The table below outlines the expected types of deuterium KIEs and their general interpretations, which would be applicable in mechanistic studies of reactions involving this compound.
Table 2: General Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)
| kH/kD Value | Interpretation | Reference |
|---|---|---|
| > 2 | Significant primary KIE; C-H bond breaking in or before the rate-determining step. | researchgate.netsmolecule.com |
| 1 - 2 | Small primary or secondary KIE; C-H bond breaking may not be rate-limiting, or rehybridization changes at the labeled position. | nih.gov |
Derivatization and Functionalization Strategies for E Ethyl 3 Pyridin 2 Yl Acrylate
Modification of the Ester Group: Hydrolysis and Transesterification
The ethyl ester group in (E)-ethyl 3-(pyridin-2-yl)acrylate can be readily modified through hydrolysis or transesterification to generate a range of derivatives.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (E)-3-(pyridin-2-yl)acrylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of amides and other acid derivatives. researchgate.net
Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This process is generally acid- or base-catalyzed and involves reacting the ethyl acrylate (B77674) with an excess of another alcohol. This strategy is useful for tuning the physical and chemical properties of the molecule, such as solubility or reactivity, by introducing different alkyl groups.
Functionalization at the Pyridine (B92270) Ring
The pyridine ring of this compound offers multiple sites for functionalization, enabling the introduction of various substituents to modulate the molecule's electronic and steric properties.
Electrophilic Aromatic Substitution on the Pyridine Moiety
Electrophilic aromatic substitution (EAS) on the pyridine ring is a common method for introducing functional groups. masterorganicchemistry.com However, the pyridine ring is electron-deficient and thus less reactive towards electrophiles than benzene. The reaction typically requires harsh conditions and the substitution pattern is influenced by the directing effect of the nitrogen atom and the acrylate substituent. Nitration of pyridine derivatives, for instance, often occurs at the 3- and 5-positions. rsc.orgyoutube.com The presence of the acrylate group, an electron-withdrawing group, further deactivates the ring towards electrophilic attack.
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.orgwikipedia.org
For this compound, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the C3 or C6 position. harvard.edu However, the reactivity can be complex, and careful optimization of reaction conditions, such as the choice of base and solvent, is often necessary to achieve the desired regioselectivity. uwindsor.ca
Transformations of the Olefinic Bond: Hydrogenation, Halogenation, and Hydroxylation
The carbon-carbon double bond in the acrylate moiety is a key site for various addition reactions, allowing for the introduction of new functional groups and the creation of saturated analogues.
Hydrogenation of the olefinic bond in this compound leads to the formation of ethyl 3-(pyridin-2-yl)propanoate. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. ijcce.ac.ir The conditions for hydrogenation, including temperature, pressure, and catalyst choice, can be optimized to achieve high yields and selectivity. ijcce.ac.ir
Halogenation of the double bond can be achieved using various halogenating agents. For example, bromination can be accomplished by reacting the acrylate with bromine (Br2) in an appropriate solvent. This reaction proceeds via an electrophilic addition mechanism and results in the formation of a dibromo derivative.
Hydroxylation of the olefinic bond introduces one or two hydroxyl groups. Dihydroxylation can be performed using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) under controlled conditions to yield a diol. Asymmetric dihydroxylation methods can be employed to produce chiral diols with high enantioselectivity. Aminohydroxylation of the corresponding N-oxide has been shown to proceed with high regio- and enantioselectivity. lookchem.com
Synthesis of Heterocyclic Systems from this compound Precursors
The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The acrylate moiety can participate in cycloaddition reactions and condensation reactions with bifunctional nucleophiles to construct new rings. For instance, reaction with hydrazines can lead to the formation of pyrazolidinone derivatives. The pyridine nitrogen and the acrylate system can also be involved in intramolecular cyclization reactions to form fused heterocyclic scaffolds.
A study by Zhou et al. demonstrated the rhodium-catalyzed C-H olefination of pivaloyl-protected 2-aminopyridine (B139424) with ethyl acrylate, yielding ethyl 3-[(2-pivaloylamino)pyridine-3-yl]acrylate. chemicalbook.com This product can serve as a precursor for more complex heterocyclic structures.
Computational and Theoretical Studies of E Ethyl 3 Pyridin 2 Yl Acrylate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the electronic behavior of (E)-ethyl 3-(pyridin-2-yl)acrylate. These calculations determine the distribution of electrons within the molecule, which governs its structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring and the C=C double bond of the acrylate (B77674) moiety. The LUMO, conversely, would be localized on the electron-deficient portion of the molecule, particularly the carbonyl group and the α,β-unsaturated system, which acts as a Michael acceptor.
Computational studies on analogous heterocyclic systems, often performed using DFT with a basis set like B3LYP/6-311G(d,p), provide insight into the expected energy values. materialsciencejournal.orgijcce.ac.ir A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org The analysis of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles. For instance, the LUMO's location confirms that nucleophilic attack, such as in a Michael addition reaction, will preferentially occur at the β-carbon of the acrylate group.
Table 1: Representative FMO Properties for a Structurally Analogous Pyridine Derivative
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.6 to -1.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 |
Note: These values are illustrative, based on DFT calculations for structurally similar compounds like substituted pyran carboxylates and pyridinyl phosphonates, and serve to represent the expected range for this compound. materialsciencejournal.orgijcce.ac.ir
An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a surface of constant electron density. researchgate.net This visual tool is invaluable for identifying regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net
For this compound, an EPS map would reveal:
Negative Potential: Concentrated around the most electronegative atoms. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group are expected to be the most intense regions of negative potential. These sites represent the most likely points for electrophilic attack or hydrogen bonding interactions. researchgate.net
Positive Potential: Located on the hydrogen atoms, particularly those attached to the pyridine ring and the vinyl group. These areas are susceptible to nucleophilic attack.
Neutral Regions: The ethyl group and parts of the carbon backbone would show intermediate potential (often colored green).
The EPS map provides a clear rationale for the molecule's intermolecular interactions and reactivity patterns. For example, the negative region on the pyridine nitrogen explains its basicity and ability to coordinate with metal ions. The combination of a highly negative carbonyl oxygen and a positive region on the β-vinyl hydrogen highlights the molecule's nature as a Michael acceptor. uni-muenchen.deresearchgate.net
Conformational Analysis and Energy Minima of this compound
The three-dimensional shape of this compound is determined by rotations around its single bonds. Conformational analysis aims to identify the most stable arrangements (energy minima) and the energy barriers between them.
Due to the extensive π-conjugation between the pyridine ring and the acrylate system, the core of the molecule is expected to be largely planar. Studies on similar molecules, such as (E)-3-(pyridin-4-yl)acrylic acid and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, show that a planar or near-planar conformation is energetically favored. nih.govnih.gov
The primary sources of conformational flexibility are the rotations around the single bonds within the ethyl ester group and the single bond connecting the pyridine ring to the vinyl carbon.
Pyridine-Vinyl Bond (C-C): Rotation around this bond determines the relative orientation of the pyridine ring and the acrylate moiety. Two planar conformers, s-trans and s-cis, are possible. Computational calculations would determine which is the global minimum, though the s-trans is often favored to minimize steric hindrance.
Ester Bonds (C-O and O-C): The ethyl group itself has rotational freedom. The rotation around the C-O single bond of the ester can lead to different conformers. Furthermore, studies on similar acrylates have shown that the ethyl group can exhibit discrete disorder in the solid state, indicating that multiple conformations are close in energy. nih.gov
Theoretical calculations, typically using DFT methods, can map the potential energy surface by systematically rotating these bonds. The results would yield the dihedral angles corresponding to the lowest energy conformers and the rotational energy barriers that separate them.
Table 2: Expected Key Dihedral Angles for Low-Energy Conformers
| Dihedral Angle | Description | Expected Value for Planar Conformer |
| N-C-C=C | Defines the planarity between the pyridine ring and the double bond | ~180° (s-trans) or ~0° (s-cis) |
| C=C-C=O | Defines the planarity of the α,β-unsaturated carbonyl system | ~180° (s-trans) or ~0° (s-cis) |
| C-C-O-C | Defines the conformation of the ethyl ester group | Varies, typically near 180° |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. pnnl.gov For this compound, a key reaction is the Michael addition, where a nucleophile adds to the β-carbon of the acrylate. researchgate.net
Modeling such a reaction involves:
Mapping the Reaction Coordinate: The energies of the system are calculated at various points along the reaction pathway, from reactants to products.
Identifying Stationary Points: This includes locating the energy minima corresponding to reactants, products, and any stable intermediates (e.g., a zwitterionic intermediate in a stepwise aza-Michael addition). researchgate.net
Locating Transition States (TS): The highest energy point along the lowest energy path between reactants and products is the transition state. TS analysis is crucial as the energy of the TS determines the activation energy and thus the rate of the reaction.
For example, in an aza-Michael reaction (the addition of an amine), two mechanisms are plausible: a stepwise mechanism involving a zwitterionic intermediate or a concerted mechanism with a single transition state. researchgate.net Computational modeling can distinguish between these pathways by calculating the energies of the respective intermediates and transition states. The pathway with the lower activation energy is the kinetically favored one. These studies provide detailed geometric information about the transition state, showing which bonds are breaking and forming.
Spectroscopic Property Predictions (Beyond Basic Characterization)
While experimental spectroscopy is used for routine characterization, theoretical calculations can predict spectroscopic properties with high accuracy, aiding in spectral assignment and structural confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., GIAO-B3LYP), is a standard and reliable approach for this purpose. sfasu.edu
Calculations are performed on the optimized, low-energy geometry of the molecule. The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predictions are valuable for several reasons:
Assignment: They help assign specific resonances in a complex experimental spectrum to the correct nuclei in the molecule.
Isomer Differentiation: Calculated spectra for different potential isomers can be compared with the experimental spectrum to identify the correct structure.
Conformational Effects: The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the molecule's conformation. Comparing calculated and experimental shifts can provide evidence for the dominant conformation in solution.
For this compound, calculations would predict distinct chemical shifts for each of its 10 carbon atoms and 11 hydrogen atoms, reflecting their unique electronic environments. libretexts.orglibretexts.org
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Functional Group | Approximate Chemical Shift (δ, ppm) |
| Carbonyl | Ester C=O | 165 - 175 |
| Aromatic/Vinylic | Pyridine & C=C carbons | 110 - 155 |
| Alkoxy | O-CH₂ | 60 - 70 |
| Alkyl | CH₃ | 10 - 20 |
Note: These ranges are based on general values for the respective functional groups. libretexts.orgchemicalbook.com GIAO-DFT calculations would provide specific, refined values for each unique carbon atom in the molecule.
Vibrational Frequencies and Intensities (IR, Raman)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and understanding the vibrational modes associated with different functional groups within the molecule. For this compound, a theoretical vibrational analysis would typically be performed using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net The calculated harmonic frequencies are often scaled to better match experimental results. nih.gov
The vibrational spectrum of this compound is characterized by contributions from the pyridine ring, the ethyl group, and the acrylate moiety. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations, typically in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
The acrylate group contributes several key vibrational modes. The C=O stretching of the ester is a strong band, typically appearing around 1700-1730 cm⁻¹. The C=C stretching of the α,β-unsaturated system is also a prominent feature, usually found in the 1620-1640 cm⁻¹ range. The C-O stretching vibrations of the ester group would appear in the 1100-1300 cm⁻¹ region. scirp.org
The ethyl group has its own set of characteristic vibrations, including symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the 2800-3000 cm⁻¹ range, as well as various bending, wagging, and twisting modes at lower frequencies. scirp.orgresearchgate.net
A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyridine Ring | C-H Stretching | 3050 - 3150 |
| C=C, C=N Stretching | 1400 - 1600 | |
| Ring Breathing | ~1000 | |
| C-H Bending (in-plane) | 1000 - 1300 | |
| C-H Bending (out-of-plane) | 700 - 900 | |
| Alkene | =C-H Stretching | 3000 - 3100 |
| C=C Stretching | 1620 - 1640 | |
| =C-H Bending | 950 - 1000 | |
| Ester | C=O Stretching | 1700 - 1730 |
| C-O-C Asymmetric Stretching | 1150 - 1250 | |
| C-O-C Symmetric Stretching | 1000 - 1100 | |
| Ethyl Group | C-H Asymmetric Stretching (CH₃, CH₂) | 2950 - 3000 |
| C-H Symmetric Stretching (CH₃, CH₂) | 2850 - 2950 | |
| CH₂ Bending (Scissoring) | ~1465 | |
| CH₃ Bending (Umbrella) | ~1380 |
Note: These are expected ranges based on typical values for the respective functional groups and may vary in the actual molecule due to conjugation and other electronic effects.
UV-Vis Absorption and Emission Spectra Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. chemrxiv.orgresearchgate.net For this compound, TD-DFT calculations can provide insights into the electronic transitions that give rise to its UV-Vis spectrum. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP often employed. chemrxiv.org
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The conjugated system, which includes the pyridine ring and the α,β-unsaturated ester, constitutes the primary chromophore. The π → π* transitions, which are typically intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital.
The predicted absorption maxima (λ_max) would likely fall in the UV region. For similar structures like styrylpyridines, absorption bands corresponding to π→π* transitions are observed around 300 nm. researchgate.net The exact position of the absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Range (nm) |
| π → π | Involving the conjugated system (pyridine and acrylate) | 250 - 350 |
| n → π | From pyridine N or carbonyl O to the π* system | 300 - 400 |
Note: These are estimated ranges. The actual values depend on the specific computational method and the solvent environment.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given its structural features, this compound has the potential to interact with various biological targets.
The pyridine ring is a common motif in many biologically active molecules and can participate in several types of interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking with aromatic residues of the receptor, and cation-π interactions. The acrylate moiety, with its carbonyl group, can act as a hydrogen bond acceptor.
A structurally similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, has been studied as a potential thrombin inhibitor. researchgate.net This suggests that this compound could also be investigated for its interaction with serine proteases like thrombin or other enzymes where the recognition of a pyridine-containing ligand is important. For example, cyclin-dependent kinases (CDKs) are another class of enzymes that are often targeted by pyridine-containing inhibitors. nih.gov
A molecular docking study of this compound would involve computationally placing the molecule into the active site of a target protein and scoring the different binding poses based on their predicted binding affinity. The results would provide insights into the potential biological activity of the compound and guide further experimental studies.
Table 3: Potential Protein Targets and Interactions for this compound
| Potential Protein Target | Key Interacting Residues (Hypothetical) | Types of Interactions |
| Thrombin | Aromatic residues (e.g., Trp, Tyr, Phe), Serine | π-π stacking, Hydrogen bonding, Hydrophobic interactions |
| Cyclin-Dependent Kinases (CDKs) | Amino acids in the ATP-binding pocket | Hydrogen bonding with backbone atoms, π-π stacking |
Solvation Effects on the Reactivity and Conformation of this compound
The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational methods like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) are used to simulate these solvation effects. gaussian.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.
For this compound, the solvent polarity could affect the relative stability of different conformers. The molecule's planarity, which is crucial for conjugation, might be influenced by the solvent. In polar solvents, conformers with a larger dipole moment may be stabilized.
Solvation also plays a critical role in chemical reactions. For reactions involving this compound, such as nucleophilic addition to the acrylate system, the solvent can affect the reaction rate and selectivity by stabilizing or destabilizing the reactants, transition states, and products to different extents. For instance, polar solvents might accelerate reactions that proceed through polar transition states.
A computational study of solvation effects on this compound would involve optimizing its geometry and calculating its properties in different solvent models. This would provide valuable information on how its behavior might change in different experimental conditions, which is essential for its synthesis and potential applications.
Applications of E Ethyl 3 Pyridin 2 Yl Acrylate in Medicinal Chemistry Research
Design and Synthesis of Bioactive Analogues Incorporating the (E)-ethyl 3-(pyridin-2-yl)acrylate Scaffold
The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic activities. nih.gov Medicinal chemists utilize this compound as an intermediate to introduce the pyridin-2-yl-acrylate pharmacophore into larger molecular structures. The synthesis of bioactive analogues often involves modifications at several key positions, including the pyridine (B92270) ring, the acrylate (B77674) double bond, and the ethyl ester group.
One common synthetic approach involves the esterification of (E)-3-(2-pyridyl)acrylic acid with ethanol (B145695) in the presence of a catalyst. nih.gov More complex derivatives can be prepared through various chemical reactions. For instance, the related compound, ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate for the direct thrombin inhibitor dabigatran (B194492) etexilate, can be synthesized from 2-aminopyridine (B139424) and ethyl acrylate. who.intnih.gov This highlights the utility of the broader class of pyridinyl propanoates in constructing medicinally relevant compounds.
Another synthetic strategy involves the Horner-Wadsworth-Emmons olefination to create the α,β-unsaturated ester system, as demonstrated in the synthesis of the methyl analogue, (E)-methyl 3-(pyridin-2-yl)acrylate. nih.gov This method offers a reliable way to establish the (E)-double bond geometry, which can be crucial for biological activity.
The following table summarizes the synthesis of several bioactive analogues that incorporate a pyridinyl acrylate or a related scaffold.
| Starting Materials | Reaction Type | Product | Potential Bioactivity/Application |
| 2-Pyridinecarboxaldehyde (B72084), Ethyl acrylate | Knoevenagel Condensation | This compound | Building block for pharmaceuticals |
| 2-Aminopyridine, Ethyl acrylate | Michael Addition | Ethyl 3-(pyridin-2-ylamino)propanoate | Intermediate for anticoagulants |
| (E)-3-(2-Pyridyl)acrylic acid, Ethanol | Esterification | This compound | Intermediate for pharmaceuticals and agrochemicals |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, general principles from related pyridine-containing compounds can provide valuable insights. The biological activity of this class of compounds can be modulated by introducing various substituents on the pyridine ring or by modifying the acrylate moiety.
For pyridine derivatives in general, the position and nature of substituents have a significant impact on their pharmacological properties. For example, in a series of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, the addition of different substituents to the pyrimidine (B1678525) ring led to compounds with varying anti-fibrotic activities. This suggests that modifications to the core heterocyclic structure of this compound could similarly lead to a range of biological effects.
The acrylate portion of the molecule also presents opportunities for SAR exploration. The ethyl ester could be replaced with other alkyl or aryl groups to alter lipophilicity and metabolic stability. Furthermore, the α,β-unsaturated carbonyl system is a Michael acceptor and can react with biological nucleophiles, a property that can be tuned by substituents on the double bond or the carbonyl group.
Investigation of Potential Biological Targets and Mechanisms of Action at the Molecular Level
Currently, there is a lack of scientific literature detailing the specific mechanism of action of this compound. However, its structural features suggest potential interactions with various biological macromolecules. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to the active sites of enzymes and receptors.
The acrylate moiety, being a Michael acceptor, has the potential to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of certain enzymes. This covalent modification can lead to irreversible inhibition of the target protein. The reactivity of the Michael acceptor can be fine-tuned through electronic modifications to the molecule to achieve selective targeting.
Given that related pyridine-containing compounds have been investigated for a wide range of therapeutic areas, including as kinase inhibitors and antibacterial agents, it is plausible that derivatives of this compound could target similar biological pathways. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been studied as Nek2 inhibitors for the treatment of gastric cancer.
Role of this compound in Drug Discovery Programs
The primary role of this compound in drug discovery programs appears to be as a versatile building block for the synthesis of more complex molecules. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for generating compound libraries for high-throughput screening.
While there are no prominent examples of this compound itself being advanced as a clinical candidate, its structural components are present in various pharmacologically active agents. The pyridine ring is a well-established pharmacophore, and the acrylate functionality can serve as a handle for further chemical modifications or as a reactive group for covalent inhibitors.
Drug discovery programs often utilize such simple, readily available building blocks to rapidly generate a diverse set of analogues for initial screening. The insights gained from these early-stage studies can then guide the design of more potent and selective lead compounds.
Prodrug Strategies and Metabolic Considerations of this compound Derivatives
The ethyl ester of this compound can be considered a simple prodrug of the corresponding carboxylic acid, (E)-3-(pyridin-2-yl)acrylic acid. In the body, the ester can be hydrolyzed by carboxylesterases to release the free acid. This strategy is often employed to improve the oral bioavailability of polar carboxylic acid drugs.
The metabolism of the acrylate moiety is another important consideration. For ethyl acrylate itself, metabolism occurs via several pathways, including hydrolysis by carboxylesterases and conjugation with glutathione. It is likely that this compound would undergo similar metabolic transformations. The pyridine ring is also susceptible to metabolism, often through oxidation by cytochrome P450 enzymes to form N-oxides or hydroxylated derivatives.
The design of prodrugs based on the this compound scaffold could involve more sophisticated strategies to target specific tissues or to control the rate of drug release. For example, different ester groups could be employed to modulate the rate of hydrolysis by esterases. The general concept of prodrug design aims to overcome pharmacokinetic challenges such as poor absorption or rapid metabolism.
Catalytic Applications Involving E Ethyl 3 Pyridin 2 Yl Acrylate and Its Derivatives
(E)-ethyl 3-(pyridin-2-yl)acrylate as a Ligand in Homogeneous Catalysis
The nitrogen atom of the pyridine (B92270) ring in this compound possesses a lone pair of electrons, enabling it to coordinate with transition metal centers and act as a ligand in homogeneous catalysis. This coordination can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity.
While specific studies detailing the use of this compound itself as a primary ligand in transition metal-catalyzed reactions are not extensively documented in publicly available research, the broader class of pyridyl-containing ligands is widely employed in catalysis. For instance, pyridine-chelated N-heterocyclic carbene (NHC) nickel(II) complexes have demonstrated notable activity in the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. researchgate.netnih.gov In these systems, the pyridine moiety is crucial for the stability and catalytic performance of the nickel center. researchgate.netnih.gov The general principle involves the coordination of the pyridine nitrogen to the metal, which in turn facilitates the catalytic cycle.
Rhodium-catalyzed C-H alkylation of pyridines with acrylates and acrylamides has also been reported, showcasing the interaction between pyridyl groups and transition metals in the presence of acrylate (B77674) functionalities. Although in this case the pyridine is the substrate, the study highlights the affinity and reactivity between these chemical entities within a catalytic system.
The synthesis of related compounds, such as ethyl 3-(pyridin-2-ylamino)propanoate, has been achieved using catalysts like trifluoromethanesulfonic acid, demonstrating the catalytic transformations involving pyridyl and acrylate-type structures. google.com
Below is a representative table illustrating the types of transition metal-catalyzed reactions where pyridyl-containing ligands, analogous in function to this compound, play a key role.
| Catalyst System | Reaction Type | Substrates | Product | Key Findings |
| Nickel(II) with pyridine-chelated NHC ligand | Acrylate Synthesis | Ethylene, CO2 | Acrylates | Pyridine chelation enhances catalytic activity. researchgate.netnih.gov |
| Rhodium complex | C-H Alkylation | Pyridines, Acrylates | Alkylated Pyridines | Demonstrates reactivity between pyridines and acrylates. |
| Trifluoromethanesulfonic acid | Hydroamination | 2-Aminopyridine (B139424), Ethyl acrylate | Ethyl 3-(pyridin-2-ylamino)propanoate | Acid-catalyzed C-N bond formation. google.com |
The development of chiral analogs of this compound, where a stereocenter is introduced into the molecule, opens the door to its application in enantioselective catalysis. While direct applications of chiral this compound are not widely reported, the design and synthesis of new chiral pyridine-derived ligands is a very active area of research. nih.govnih.gov These chiral ligands, when complexed with transition metals like rhodium or iridium, can create a chiral environment around the metal center, enabling the catalyst to selectively produce one enantiomer of a chiral product over the other. nih.govnih.govnih.govacs.org
For example, rhodium/chiral diene complexes have been successfully used in the asymmetric arylation of β-pyrazol-1-yl acrylates, achieving high enantioselectivities (up to >99.5% ee). nih.gov This demonstrates that acrylate derivatives can be excellent substrates in rhodium-catalyzed asymmetric reactions when paired with appropriate chiral ligands.
Furthermore, chiral half-sandwich rare-earth complexes have been shown to catalyze the enantioselective C-H bond addition of pyridines to alkenes with excellent enantioselectivity (up to 98:2 er). acs.org The design of novel chiral pyridine-containing ligands is central to the success of these transformations. nih.govnih.gov
The following table summarizes representative examples of enantioselective reactions using chiral pyridine-type ligands, which could conceptually include derivatives of this compound.
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) |
| Rh(I) / Chiral Diene | Asymmetric Conjugate Arylation | β-pyrazol-1-yl (E)-tert-butyl acrylates, Arylboronic acids | 91 - >99.5% nih.gov |
| Chiral Half-Sandwich Scandium Complex | Enantioselective C-H Alkylation | Pyridines, 1-Alkenes | up to 98:2 er acs.org |
| Iridium / Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation | Imines | up to 99% |
| Nickel / Chiral 2,2'-Bipyridine | Intermolecular Reductive Addition | (Pseudo)halides, Alkenes | High |
Heterogeneous Catalysis Incorporating this compound-Derived Materials
This compound can be utilized as a monomer to synthesize polymers that serve as supports for catalytically active metal species, leading to heterogeneous catalysts. These polymer-supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling. The pyridine moieties within the polymer can act as anchor points for metal ions.
Additionally, derivatives of this compound can be designed as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.comnih.govnih.gov These crystalline porous materials have high surface areas and tunable pore environments, making them promising candidates for heterogeneous catalysis. MOFs containing pyridyl functionalities have been shown to be effective in catalytic applications such as the hydroboration of alkynes. nih.gov
| Catalyst Type | Material | Catalytic Application | Key Feature |
| Polymer-Supported Catalyst | Pyridyl-functionalized polymer | Cross-coupling reactions | Recyclability and stability of the catalyst. rsc.org |
| Metal-Organic Framework (MOF) | Fe-based MOF with pytpy linkers | Hydroboration of alkynes | Porous structure with accessible catalytic sites. nih.gov |
| Metal-Organic Framework (MOF) | MOF nanosheets | Gas separation membranes | High surface area and tunable porosity. mdpi.comnih.gov |
Photoredox Catalysis and Photoelectrocatalysis with this compound
The field of photoredox catalysis often utilizes transition metal complexes, such as those of iridium and ruthenium with polypyridyl ligands, which can absorb visible light to reach an excited state and then participate in single-electron transfer processes. nih.govnih.govacs.org While direct use of this compound as a primary photocatalyst is not established, its derivatives could be incorporated as ligands in such photosensitizing complexes. nih.gov The electronic properties of the pyridyl acrylate ligand could be tuned to influence the photophysical properties of the metal complex, such as its absorption spectrum and excited-state redox potentials. nih.gov
| Catalysis Type | Catalyst System | Application | Potential Role of Pyridyl Acrylate |
| Homogeneous Photoredox Catalysis | Iridium or Ruthenium polypyridyl complexes | Organic Synthesis | As a ligand to tune photophysical properties. nih.govnih.gov |
| Heterogeneous Photocatalysis | Semiconductor/Polymer Composite | Pollutant Degradation | As a monomer for the polymer matrix. mdpi.comnih.govnih.gov |
| Photoelectrocatalysis | Heterogenized Iridium Complexes on Metal Oxides | Reductive Dehalogenation | As a component of the immobilized catalyst. researchgate.netnih.gov |
Electrocatalytic Applications of this compound-Derived Systems
In electrocatalysis, materials derived from this compound show promise, particularly in the construction of electrochemical sensors and in the electrocatalytic reduction of carbon dioxide.
Polymers synthesized from this compound can be used to create molecularly imprinted polymers (MIPs) for the development of highly selective electrochemical sensors. nih.govresearchgate.netexlibrisgroup.comnih.govyoutube.com In this technique, the polymer is formed around a template molecule. After removal of the template, the polymer contains cavities that are specifically shaped to recognize and bind to the target analyte, leading to a measurable electrochemical signal. The pyridyl and acrylate functionalities can provide specific interaction sites for the template and analyte.
Furthermore, the electrocatalytic reduction of CO2 is a significant area of research for converting this greenhouse gas into valuable fuels and chemicals. nih.govresearchgate.netfrontiersin.orgnih.gov Rhenium and ruthenium complexes containing pyridyl ligands have been investigated as molecular catalysts for this process. nih.govresearchgate.net Polymers or MOFs derived from this compound could be used to immobilize such catalytic complexes onto an electrode surface, creating a robust and efficient electrocatalytic system.
| Application | System | Analyte/Product | Key Feature |
| Electrochemical Sensing | Molecularly Imprinted Polymer (MIP) | Various organic molecules | High selectivity and sensitivity. nih.govresearchgate.netexlibrisgroup.comnih.govyoutube.com |
| CO2 Reduction | Rhenium or Ruthenium complexes with pyridyl ligands | CO, Formate, etc. | Efficient conversion of CO2. nih.govresearchgate.net |
| CO2 Reduction | Copper-based materials | Ethylene | High Faradaic efficiency for C2+ products. frontiersin.org |
Polymer Chemistry and Materials Science Applications of E Ethyl 3 Pyridin 2 Yl Acrylate
(E)-ethyl 3-(pyridin-2-yl)acrylate as a Monomer in Polymer Synthesis
This compound serves as a valuable building block for creating functional polymers. smolecule.com Its chemical structure consists of an ethyl acrylate (B77674) group, which is susceptible to polymerization, and a pyridine (B92270) ring that provides a site for further chemical reactions or specific interactions. This dual functionality allows for the design of polymers with a wide range of properties and potential uses in fields such as coatings, adhesives, and biomedical materials. smolecule.com
Radical Polymerization of this compound
Conventional free-radical polymerization is a common method for polymerizing vinyl monomers like acrylates. nanosoftpolymers.comyoutube.comyoutube.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which creates active radical species that then react with monomer units to build a polymer chain. The polymerization of this compound via this mechanism would involve the opening of the carbon-carbon double bond in the acrylate group and subsequent chain propagation.
Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)
To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques are employed. acs.org Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable for monomers containing functional groups.
Atom Transfer Radical Polymerization (ATRP) has been successfully used to polymerize a variety of functional monomers, including acrylates and those with pendant pyridine groups. researchgate.netcmu.edu In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the growing polymer chains, allowing for controlled growth. sigmaaldrich.com For this compound, the pyridine nitrogen can coordinate with the copper catalyst, which can affect the polymerization kinetics and control. cmu.edu Research on similar monomers, such as 2-hydroxyethyl acrylate and other pyridyl-containing acrylates, has shown that well-defined polymers with low polydispersity can be achieved using ATRP. researchgate.netcmu.edu The synthesis of poly(2-vinylpyridine) and its block copolymers with acrylates has also been demonstrated, indicating the compatibility of the pyridyl group with ATRP conditions. researchgate.net
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CLRP technique that relies on a chain transfer agent (RAFT agent) to mediate the polymerization. acs.org RAFT is known for its tolerance to a wide range of functional monomers and reaction conditions. The polymerization of vinylpyridines and their block copolymers has been successfully achieved using RAFT. mdpi.comacs.org For this compound, a suitable RAFT agent, likely a dithiocarbamate (B8719985) or trithiocarbonate, would be chosen to control the polymerization of the "more activated" acrylate monomer. mdpi.comresearchgate.net This would enable the synthesis of polymers with predictable molecular weights and narrow distributions.
Copolymerization Studies with this compound
Copolymerization allows for the fine-tuning of polymer properties by incorporating two or more different monomer units into the same polymer chain. This compound can be copolymerized with a variety of other monomers to create materials with combined or enhanced functionalities. For instance, copolymerization with non-polar monomers like styrene (B11656) or methyl methacrylate (B99206) could yield amphiphilic block copolymers, which are useful as surfactants or for self-assembly into nanostructures.
Studies on related systems, such as the copolymerization of acrylic acid and styrene derivatives with pyridine-containing units, have produced copolymers with interesting fluorescence and antimicrobial properties. mdpi.com Similarly, block copolymers of vinyl pyridine and acrylic acid have been synthesized, demonstrating stimuli-responsive behavior. nih.gov Based on these findings, copolymers of this compound could be designed to exhibit responsiveness to pH or to have specific optical or biological activities. The reactivity ratios of the comonomers would need to be determined to predict the copolymer composition and structure.
Synthesis of Functional Polymers and Copolymers Incorporating Pyridyl Acrylate Moieties
The true value of incorporating this compound into polymers lies in the functionality provided by the pendant pyridyl group. This group can undergo a range of post-polymerization modifications, allowing for the creation of highly specialized materials.
A key modification is quaternization , where the nitrogen atom of the pyridine ring is alkylated (e.g., with methyl iodide) to form a positively charged pyridinium (B92312) salt. mdpi.com This transforms the neutral polymer into a polycation, or a polyelectrolyte. These charged polymers have applications as ion-exchange resins, flocculants, and antimicrobial agents. Research on poly(4-vinylpyridine) has shown that the degree of quaternization can be controlled to tune the polymer's properties, such as its solubility and thermal stability. mdpi.com
The pyridyl group also acts as a hydrogen bond acceptor and can form complexes with proton-donating polymers, leading to the formation of polymer blends with enhanced miscibility and specific interactions. acs.org This functionality is crucial for developing new polymer alloys and composites.
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) using this compound
The nitrogen atom in the pyridine ring of poly[this compound] is a Lewis basic site, making it an excellent ligand for coordinating with metal ions. This property allows for the creation of coordination polymers and polymer-metal complexes. pku.edu.cn
When solutions of polymers containing pyridyl units are mixed with metal salts (e.g., copper(II), cobalt(II)), the metal ions can coordinate with the nitrogen atoms, acting as cross-links between polymer chains. pku.edu.cn This intermolecular coordination can lead to the formation of a three-dimensional network, resulting in a polymer gel or an insoluble complex. pku.edu.cn The properties of these coordination polymers, such as their thermal stability and mechanical strength, can be tuned by changing the metal ion, the metal-to-ligand ratio, and the polymer concentration. Such materials have potential applications in catalysis, separation, and sensing. polysciences.com
Applications in Smart Materials, Sensing, and Optoelectronics
Polymers that can respond to external stimuli, such as changes in pH, temperature, or light, are known as "smart" or "stimuli-responsive" materials. rsc.orgyoutube.comresearchgate.net Polymers derived from this compound are inherently pH-responsive due to the basic nature of the pyridine ring.
At low pH, the pyridine nitrogen becomes protonated, leading to a positive charge on the polymer chain. The electrostatic repulsion between these charges causes the polymer chain to adopt an extended conformation. At higher pH, the pyridine is deprotonated and neutral, allowing the polymer chain to collapse into a more compact state. This pH-dependent conformational change can be harnessed for applications in drug delivery, where a drug can be loaded into the polymer at one pH and released at another, or in the creation of "smart" surfaces whose wettability changes with pH. nih.govnih.gov
The ability of the pyridyl groups to complex with metal ions can also be exploited for sensing applications. The binding of a specific metal ion can cause a change in the polymer's optical properties (e.g., color or fluorescence), providing a detectable signal for the presence of the ion. polysciences.com Furthermore, pyridine-containing polymers have been investigated for their use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), where they can function as electron-transporting layers. thieme-connect.com Copolymers incorporating pyridyl acrylate moieties have also been shown to exhibit strong fluorescence, suggesting potential for use in optical sensors and bio-imaging. mdpi.com
Advanced Spectroscopic and Structural Elucidation Studies of E Ethyl 3 Pyridin 2 Yl Acrylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of (E)-ethyl 3-(pyridin-2-yl)acrylate. While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, two-dimensional (2D) techniques are essential for unambiguous signal assignment and conformational analysis.
A comprehensive 2D NMR analysis provides unequivocal evidence for the covalent structure and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, key expected COSY correlations would exist between the two vinylic protons (H-α and H-β), confirming their adjacency. Additionally, the protons of the ethyl group would show a correlation between the methylene (-CH₂-) and methyl (-CH₃) signals. Correlations between the four protons on the pyridine (B92270) ring would also be observed, helping to trace their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C). It allows for the direct assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the vinylic H-α would correlate to C-α, and the pyridine ring protons would correlate to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which is instrumental in piecing together the molecular fragments. Key HMBC correlations would include the correlation from the vinylic protons to the ester carbonyl carbon (C=O) and to the carbons of the pyridine ring. The protons of the ethyl group would also show a correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. The (E)-configuration of the double bond is confirmed by a NOESY correlation between the pyridyl proton at the 3-position and the β-vinylic proton. The absence of a strong correlation between the α and β vinylic protons further supports this assignment.
Table 1: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Key Expected HMBC Correlations (¹³C) | Key Expected NOESY Correlations |
|---|---|---|---|---|
| H-α (vinylic) | H-β | C-α | C=O, C-β, Pyridine C2 | H-β, Pyridine H3 |
| H-β (vinylic) | H-α | C-β | C=O, C-α, Pyridine C2, Pyridine C3 | H-α, Pyridine H3 |
| -OCH₂- | -CH₃ | -OCH₂- | C=O, -CH₃ | -CH₃ |
| -CH₃ | -OCH₂- | -CH₃ | -OCH₂- | -OCH₂- |
| Pyridine H6 | Pyridine H5 | Pyridine C6 | Pyridine C2, Pyridine C4, Pyridine C5 | Pyridine H5 |
Variable Temperature (VT) NMR studies can provide insight into dynamic processes such as restricted rotation around single bonds. In this compound, rotation around the C2-Cα single bond connecting the pyridine ring to the acrylate (B77674) moiety could potentially be hindered. VT-NMR experiments could be used to probe this phenomenon. If the rotational barrier is significant, cooling the sample might lead to the observation of distinct conformers (rotamers), causing peak broadening and eventual splitting of the signals for the pyridine and acrylate protons. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated, providing valuable information about the molecule's conformational flexibility in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
HRMS is an essential tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. The calculated exact mass for the molecular ion [M]⁺ of C₁₀H₁₁NO₂ is 177.07898 Da. nih.gov High-resolution mass spectrometers can measure this mass with high accuracy, typically within a few parts per million (ppm), which confirms the molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Plausible fragmentation pathways for this molecule include:
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion to form an acylium ion.
Loss of ethylene (B1197577) (C₂H₄) followed by the loss of a hydroxyl radical.
Cleavage of the ester group, leading to characteristic ions corresponding to the pyridine-acrylate fragment and the ethyl group.
Table 2: Plausible HRMS Fragmentation of this compound
| m/z (Calculated) | Formula | Proposed Fragment Identity |
|---|---|---|
| 177.0790 | [C₁₀H₁₁NO₂]⁺ | Molecular Ion [M]⁺ |
| 132.0555 | [C₈H₆NO]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 104.0473 | [C₇H₆N]⁺ | [C₈H₆NO - CO]⁺ (Subsequent loss of CO) |
| 78.0344 | [C₅H₄N]⁺ | Pyridyl cation |
X-ray Crystallography of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. While a crystal structure for the parent compound is not widely reported, analysis of its crystalline derivatives offers profound insights. nih.gov X-ray crystallography can unequivocally confirm the (E)-stereochemistry of the alkene double bond by revealing the spatial arrangement of the substituents.
Furthermore, this technique provides precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the degree of planarity within the conjugated system and the orientation of the pyridine ring relative to the acrylate plane. Analysis of the crystal packing can identify and characterize intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and potential π-π stacking interactions between the aromatic pyridine rings, which govern the supramolecular architecture. scienceopen.com
Table 3: Typical Bond Lengths Expected from X-ray Analysis
| Bond | Expected Bond Length (Å) |
|---|---|
| C=O (carbonyl) | ~1.21 Å |
| C=C (alkene) | ~1.34 Å |
| C-O (ester) | ~1.35 Å |
| C-N (pyridine) | ~1.34 Å |
| C-C (pyridine-alkene) | ~1.47 Å |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Interaction Studies
Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound's functional groups.
FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing around 1715-1730 cm⁻¹. nih.govresearchgate.net The C=C stretching of the acrylate moiety would be observed in the 1630-1640 cm⁻¹ region. azom.com Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected between 1400 and 1600 cm⁻¹. The C-O stretching vibrations of the ester group typically appear as strong bands in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations of non-polar bonds. Therefore, the C=C double bond stretch is often a strong and sharp signal in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically Raman-active. Comparing the FTIR and Raman spectra helps in assigning complex vibrational modes based on their relative intensities. Shifts in the positions of key bands, such as the C=O stretch, can indicate the presence of intermolecular interactions like hydrogen bonding in the solid state.
Table 4: Key Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR/Raman) |
|---|---|---|---|
| C-H stretch (sp²) | Alkene, Pyridine | 3000-3100 | Medium/Medium |
| C-H stretch (sp³) | Ethyl group | 2850-3000 | Medium/Medium |
| C=O stretch | Ester carbonyl | 1715-1730 | Strong/Medium |
| C=C stretch | Alkene | 1630-1640 | Medium/Strong |
| C=C, C=N stretch | Pyridine ring | 1400-1600 | Medium-Strong/Medium-Strong |
| C-O stretch | Ester | 1100-1300 | Strong/Weak |
Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism) for Electronic Structure and Chiral Analysis
Electronic spectroscopy provides information about the electronic transitions within the molecule.
UV-Vis Spectroscopy: The molecule possesses an extended π-conjugated system involving the pyridine ring and the acrylate group, which acts as a chromophore. This is expected to give rise to strong UV absorption due to π→π* electronic transitions. Based on structurally similar compounds, a strong absorption maximum (λmax) is anticipated in the UV region, likely between 280-370 nm. nih.gov The exact position and intensity (molar extinction coefficient, ε) of this band provide insight into the electronic structure of the conjugated system.
Fluorescence Spectroscopy: Many extended conjugated systems exhibit fluorescence. Upon excitation at its absorption wavelength, this compound may emit light at a longer wavelength. The difference between the absorption and emission maxima is the Stokes shift. For related pyridin-1(2H)-ylacrylate derivatives, significant Stokes shifts have been observed, indicating a change in geometry or electronic distribution in the excited state. nih.gov
Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left and right circularly polarized light and is a definitive technique for analyzing chiral molecules. Since this compound is an achiral molecule, it will not produce a CD spectrum. A CD signal would only be observed if the molecule were placed in a chiral environment or induced to form chiral aggregates.
Table 5: Expected Photophysical Properties of this compound
| Property | Technique | Expected Observation |
|---|---|---|
| Absorption Maximum (λmax) | UV-Vis | ~280-370 nm (π→π* transition) |
| Emission Maximum (λem) | Fluorescence | Potentially fluorescent, λem > λmax |
| Stokes Shift | Fluorescence | Dependent on fluorescence, potentially significant (>50 nm) |
| CD Signal | Circular Dichroism | None (achiral molecule) |
Chiroptical Properties of Enantiomerically Pure Analogs of this compound
A comprehensive review of scientific literature reveals a notable absence of studies focused on the chiroptical properties of enantiomerically pure analogs of this compound. Research to date has primarily centered on the synthesis and spectroscopic analysis of the achiral form of the molecule. Consequently, there is no publicly available data regarding the specific rotation, electronic circular dichroism (ECD), or vibrational circular dichroism (VCD) of chiral derivatives of this compound.
The study of chiroptical properties is fundamental to understanding the three-dimensional structure of chiral molecules. These properties arise from the differential interaction of chiral substances with left and right circularly polarized light. Techniques such as ECD and VCD are powerful tools for determining the absolute configuration and conformational preferences of molecules in solution.
In the absence of specific experimental data for enantiomerically pure analogs of this compound, this section will provide a theoretical overview of the chiroptical properties that could be expected from such compounds and the methodologies used to study them.
Theoretical Chiroptical Properties and Analysis
Should enantiomerically pure analogs of this compound be synthesized, their chiroptical properties would offer significant insights into their stereochemistry. The introduction of a chiral center, for instance, by substitution at a suitable position in the molecule, would render the compound optically active.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. For a chiral analog of this compound, the pyridyl and acrylate moieties would act as chromophores. The electronic transitions associated with these groups would give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s).
Theoretical calculations, typically employing time-dependent density functional theory (TD-DFT), would be essential in predicting the ECD spectra for the different possible enantiomers. By comparing the calculated spectra with experimentally obtained data, the absolute configuration of the synthesized chiral analog could be unambiguously assigned.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides detailed information about the stereochemistry and conformational equilibrium of chiral molecules in solution. Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal.
For a chiral analog of this compound, VCD could be used to probe the conformation of the molecule, including the orientation of the pyridyl ring relative to the acrylate group and the conformation of the ethyl ester. As with ECD, quantum chemical calculations are crucial for the interpretation of VCD spectra and the assignment of absolute configuration.
Specific Rotation
Specific rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line). It is a fundamental property of enantiomerically pure substances. The value and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer. While empirical, this value is a crucial parameter for characterizing a new chiral compound.
Hypothetical Data for Chiral Analogs
To illustrate the type of data that would be obtained from chiroptical studies, the following tables present hypothetical data for a pair of enantiomeric analogs of this compound, designated as (R )-analog and (S )-analog. It is crucial to reiterate that this data is purely illustrative and not based on experimental results.
Table 1: Hypothetical Specific Rotation Data
| Compound | Specific Rotation [α]D20 (c 1.0, CHCl3) |
|---|---|
| (R )-analog | +45.2° |
Table 2: Hypothetical Key ECD Transitions
| Compound | Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |
|---|---|---|
| (R )-analog | 280 | +1.5 x 104 |
| 245 | -2.8 x 104 | |
| (S )-analog | 280 | -1.5 x 104 |
Table 3: Hypothetical Key VCD Frequencies and Anisotropy Ratios
| Compound | Wavenumber (cm-1) | ΔA/A (x 10-4) |
|---|---|---|
| (R )-analog | 1715 (C=O stretch) | +3.2 |
| 1640 (C=C stretch) | -1.8 | |
| (S )-analog | 1715 (C=O stretch) | -3.2 |
The synthesis and chiroptical analysis of enantiomerically pure analogs of this compound would represent a significant advancement in the stereochemical understanding of this class of compounds. Such studies would provide valuable data for assigning absolute configurations and understanding the conformational landscape of these molecules.
Emerging Research Avenues and Future Outlook for E Ethyl 3 Pyridin 2 Yl Acrylate
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability.
Continuous-flow methodologies are a key strategy in reducing waste during the synthesis of this compound. smolecule.com By maintaining a continuous stream of reactants through a reactor, these systems allow for precise control over parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields and purities, minimizing the need for extensive downstream purification processes like column chromatography. Furthermore, the enclosed nature of flow reactors enhances safety, particularly when handling reactive intermediates. The integration of real-time monitoring and automated feedback loops can further optimize the synthesis, enabling on-demand production and rapid exploration of reaction conditions.
Key Advantages of Flow Synthesis for this compound:
| Feature | Benefit in Synthesis |
|---|---|
| Precise Control | Higher yields and purity, reduced side-product formation. |
| Enhanced Safety | Minimized exposure to hazardous reagents and stable handling of exothermic reactions. |
| Scalability | Seamless transition from laboratory-scale research to industrial-scale production by extending operation time. |
| Automation | High-throughput screening of reaction conditions and streamlined production with minimal manual intervention. |
Applications in Supramolecular Chemistry and Self-Assembly
The unique molecular structure of this compound makes it a promising candidate for applications in supramolecular chemistry and self-assembly. Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by noncovalent interactions, such as hydrogen bonding, π–π stacking, and metal coordination. acs.org
The compound possesses distinct features that facilitate these interactions:
Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions. This allows the molecule to serve as a ligand in the construction of complex, self-assembled metallo-supramolecular architectures.
Aromatic System: The pyridine ring's aromatic nature enables it to participate in π–π stacking interactions, which are crucial for the organization of molecules into ordered structures like chains or stacks. nih.gov
Planar Structure: The nearly planar conformation of the molecule, combining the pyridine ring and the acrylate (B77674) group, facilitates efficient packing and the formation of well-defined three-dimensional structures. nih.gov
These characteristics suggest that this compound can be used as a fundamental building block for creating functional supramolecular materials. For instance, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into robust, high-aspect-ratio nanotubes. nih.gov Similarly, this compound could be incorporated into macrocycles or polymers that self-assemble into nanotubes, vesicles, or gels for applications in catalysis, sensing, or drug delivery.
Role in Nanotechnology and Nanomaterials Science
In the fields of nanotechnology and nanomaterials science, this compound serves as a valuable monomer and functionalizing agent. Its acrylate group is readily polymerizable, allowing for its incorporation into a wide range of polymers. smolecule.com
The inclusion of the pyridine moiety imparts specific functionalities to the resulting nanomaterials:
Surface Modification: The compound can be used to modify the surface of nanoparticles (e.g., gold, silica (B1680970), or quantum dots). The pyridine group can anchor the molecule to the nanoparticle surface while the rest of the structure provides a means for further functionalization or influences the particle's solubility and biocompatibility.
Functional Polymers: As a monomer, it can be copolymerized with other acrylic or styrenic monomers to create polymers with tailored properties. mdpi.com These pyridine-grafted copolymers can exhibit interesting optical properties, such as fluorescence, and have potential applications in sensor technology and optoelectronic devices. mdpi.com
Nanocomposites: The ability of the pyridine group to coordinate with metal ions can be exploited to create organic-inorganic hybrid nanomaterials. These materials can combine the processability of polymers with the catalytic or electronic properties of metal complexes.
Interdisciplinary Research with Biology and Material Engineering
The structural motifs of this compound position it at the intersection of biology and material engineering. The pyridine ring is a common feature in many biologically active molecules and pharmaceuticals. smolecule.com This suggests that materials derived from this compound could have significant biomedical applications.
Biomedical Materials: Polymers and hydrogels synthesized using this compound as a monomer or cross-linker could be designed for biocompatibility and specific biological interactions. smolecule.comfraunhofer.de For example, pyridine-containing hydrogels have been developed for applications in tissue engineering and as matrices for controlled drug release. fraunhofer.deresearchgate.net
Biochemical Probes: The compound's potential to interact with biomolecules through hydrogen bonding and π-π stacking makes it a candidate for the development of biochemical probes and ligands in assays. smolecule.com Its fluorescent properties, which can be tuned by polymerization or aggregation, are particularly useful for sensing and imaging applications. mdpi.com
Antimicrobial Surfaces: Pyridine-based polymers have demonstrated antimicrobial activity. mdpi.com Incorporating this compound into coatings and materials could lead to surfaces that resist the formation of biofilms, a critical need in medical devices and healthcare environments.
Theoretical Advancements and Predictive Modeling for this compound
While experimental work continues to uncover new applications, theoretical and computational studies offer a parallel path to understanding and predicting the behavior of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for this purpose.
DFT calculations can be employed to predict a range of molecular properties, providing insights that can guide experimental design:
Molecular Structure and Conformation: Predicting the most stable three-dimensional structure and rotational barriers.
Electronic Properties: Calculating the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to understanding reactivity and intermolecular interactions.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in characterization.
Reactivity Indices: Predicting sites susceptible to nucleophilic or electrophilic attack, such as in Michael addition reactions.
Interaction Energies: Modeling the noncovalent interactions (hydrogen bonding, π–π stacking) that govern self-assembly and binding to biological targets.
For example, DFT calculations have been successfully used to analyze the intermolecular interactions and crystalline structure of related heterocyclic compounds, such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, providing a deep understanding of their solid-state packing. mdpi.com Applying these methods to this compound will accelerate the discovery of its potential in the aforementioned fields.
Green and Sustainable Applications of this compound-Based Chemistry
Adherence to the principles of green chemistry is crucial for modern chemical synthesis. Research into this compound is actively exploring more sustainable synthetic routes and applications.
Key areas of focus include:
Solvent Selection: A significant effort is underway to replace traditional, hazardous solvents like dimethylformamide and dichloromethane (B109758) with environmentally benign alternatives. smolecule.com Greener solvents such as water, ethanol (B145695), and ethyl lactate (B86563) are being investigated to reduce the environmental impact of the synthesis process. smolecule.com
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. The synthesis can be catalyzed by acids like trifluoromethanesulfonic acid, which can accelerate the reaction and potentially be recovered and reused. smolecule.compatsnap.com
Waste Reduction: As mentioned, continuous-flow synthesis minimizes waste by improving reaction efficiency. smolecule.com Other strategies include recycling solvents and developing in-process purification techniques like extraction and crystallization to reduce reliance on solvent-intensive chromatography. smolecule.com
Q & A
Q. What are the recommended synthetic routes for preparing (E)-ethyl 3-(pyridin-2-yl)acrylate with high stereoselectivity?
Methodological Answer: The compound can be synthesized via condensation reactions or catalytic cross-coupling strategies. For example:
- Knoevenagel Condensation : Reacting pyridine-2-carbaldehyde with ethyl acrylate in the presence of a base (e.g., piperidine) under reflux conditions .
- Wittig Reaction : Using a pyridinyl-substituted ylide with ethyl acrylate to ensure (E)-selectivity .
- Heck Coupling : Palladium-catalyzed coupling between pyridinyl halides and ethyl acrylate, though this requires careful optimization of ligands and solvents to avoid by-products .
Q. Key Considerations :
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Knoevenagel | Pyridine-2-carbaldehyde, EtOH, reflux | 76% | >95% (NMR) | |
| Wittig | Pyridinyl ylide, THF, 0°C to RT | 68% | 90% (HPLC) |
Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Table 2: Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Bond length (C=C) | 1.34 Å | |
| Dihedral angle | 172.5° (E-configuration) |
Advanced Research Questions
Q. How do electronic effects of the pyridine ring influence reactivity in cross-coupling reactions?
Methodological Answer: The pyridine nitrogen acts as an electron-withdrawing group, directing electrophilic substitution to the 3- and 5-positions. Computational studies (DFT) reveal:
Q. Experimental Validation :
Q. What intermolecular interactions dominate in the solid-state structure, and how do they affect material properties?
Methodological Answer:
- Intermolecular Forces :
- Impact on Properties :
Q. Table 3: Thermal Analysis Data
| Technique | Decomposition Temp (°C) | Residual Mass (%) | Reference |
|---|---|---|---|
| TGA | 265 | 5% | |
| DSC | Tm = 152°C (melting) | – |
Q. How can computational modeling predict biological activity or polymerizability?
Methodological Answer:
- Molecular Docking : Screen against enzymes (e.g., aldose reductase) using AutoDock Vina. The acrylate’s electrophilic β-carbon may interact with catalytic cysteine residues .
- Polymerization Simulations :
Case Study :
Ethyl acrylate copolymers (e.g., P(EA-HEA)) show tunable mechanical properties based on pyridine’s H-bonding capacity .
Q. What are common impurities in synthesis, and how are they resolved?
Methodological Answer:
- By-Products :
- Purification :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
